2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide
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Overview
Description
2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a phenoxy group, a piperidine ring, and a butanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methylphenol with an appropriate halogenated butane derivative under basic conditions to form the phenoxy intermediate.
Piperidine Introduction: The phenoxy intermediate is then reacted with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)ethanamide
- 2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide
- 2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)pentanamide
Uniqueness
2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The butanamide backbone provides a balance between hydrophobic and hydrophilic properties, enhancing its versatility in various applications.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-15(21-16-8-6-5-7-13(16)2)17(20)18-14-9-11-19(3)12-10-14/h5-8,14-15H,4,9-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIPQEAIELYGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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